JY-3-094

c-Myc Myc-Max heterodimer EMSA

JY-3-094 is a structurally optimized analog of 10074-G5 that selectively disrupts the obligate c-Myc-Max protein-protein interaction (IC50: 33 µM). Its unique mechanism targets c-Myc's hydrophobic domain, fundamentally differentiating it from BRD4 or STAT3 inhibitors. With poor intrinsic cell permeability, it is a validated positive control for cell-free biochemical assays (EMSA, FP) and an essential negative control for prodrug development studies. Do not substitute based on general target class; only JY-3-094 provides this specific PPI disruption profile for mechanistic research.

Molecular Formula C13H8N4O5
Molecular Weight 300.23 g/mol
Cat. No. B12366966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJY-3-094
Molecular FormulaC13H8N4O5
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19)
InChIKeyZEIZFLAEFWOEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





JY-3-094 Compound Profile: A Small Molecule c-Myc Inhibitor for Targeted Cancer Research


JY-3-094 (CAS: 389076-27-1) is a small-molecule analog of 10074-G5, characterized as a selective inhibitor of the c-Myc oncoprotein. Its mechanism involves binding to the hydrophobic domain of c-Myc, thereby preventing the formation of the obligate Myc-Max heterodimer [1]. This disrupts the transcriptional activity of c-Myc, a key driver in multiple cancers [1]. The compound is differentiated from its lead precursor, 10074-G5, by structural modifications intended to improve its physicochemical and inhibitory properties [2].

Why JY-3-094 Cannot Be Interchanged with Generic c-Myc Inhibitors or STAT3 Inhibitors


The assumption that a 'c-Myc inhibitor' or 'transcription factor inhibitor' represents a functional class suitable for generic substitution is contradicted by the empirical data. JY-3-094's specific molecular target is the c-Myc-Max protein-protein interaction [1], a distinct mechanism from that of other notable small molecules like JQ-1, which targets BRD4, or S3I-201, which targets STAT3 . Even within its own chemical series (e.g., 10074-G5 analogs), key differences in cell penetration, intracellular retention, and selectivity can lead to a complete lack of functional equivalence in cellular assays [2]. Therefore, selecting a compound based solely on a broad target class is scientifically unsound for research requiring a specific mechanism of action.

Quantitative Evidence of JY-3-094's Differentiation for Research Selection


Improved In Vitro Potency in Disrupting the Myc-Max Heterodimer

JY-3-094 was designed as an analog of 10074-G5, and direct comparative assessment demonstrates a quantifiable improvement in its ability to disrupt the Myc-Max protein-protein interaction. In an electrophoretic mobility shift assay (EMSA), JY-3-094 showed approximately 5-fold greater potency in disrupting the recombinant Myc-Max heterodimer compared to the parent compound, 10074-G5 [1].

c-Myc Myc-Max heterodimer EMSA

Selectivity Profile Over the Closely-Related Max-Max Homodimer

Beyond its improved potency, JY-3-094 demonstrates a clear and quantifiable selectivity window over a key, structurally related off-target: the Max-Max homodimer. In parallel EMSA experiments, JY-3-094 showed no significant disruption of Max-Max homodimers even at a concentration of 100 μM, which is over three times its IC50 for the desired Myc-Max target [1]. This indicates a high degree of target specificity.

c-Myc Selectivity Max-Max homodimer

Efficacy in Cell-Based Models Relative to Chemical Series Analogs

While the improved in vitro target engagement is clear, the poor intrinsic cell permeability of JY-3-094 presents a significant limitation. This is confirmed by cytotoxicity data in cancer cell lines. JY-3-094 exhibits IC50 values >100 µM in both HL60 and Daudi cells [1], a stark contrast to several other 10074-G5 analogs (e.g., 3JC-91-2, SF-4-017) that show single-digit micromolar cytotoxicity [1]. This provides a crucial differentiation point for researchers: JY-3-094 is a valuable tool for biochemical and in vitro studies of the Myc-Max PPI but is not suitable as an active compound in standard cell culture experiments.

c-Myc Cytotoxicity HL60 Daudi

Defined Research Applications for JY-3-094 Based on Empirical Data


Ideal Application: High-Throughput Screening (HTS) and Biochemical Assay Development for Myc-Max PPI Disruption

The primary, validated use case for JY-3-094 is as a positive control or chemical probe in cell-free, biochemical assays. Its well-characterized IC50 of 33 µM for disrupting the recombinant Myc-Max heterodimer [1] makes it a valuable reference compound for optimizing EMSA, fluorescence polarization, or other in vitro PPI assays. Its defined selectivity over the Max-Max homodimer [1] further supports its use in high-throughput screening (HTS) campaigns aimed at discovering novel disruptors of this specific PPI. Researchers should note that its potency is modest (µM range), which is suitable for primary screening but may not be ideal for biophysical assays requiring high-affinity ligands.

Validated Application: A Tool for Prodrug Development and Cellular Uptake Studies

As documented in the primary research article, JY-3-094 has poor intrinsic cell permeability [1]. This limitation, however, makes it an excellent negative control and a validated tool for prodrug development studies. The paper demonstrates that esterification of its carboxylic acid group generates prodrugs with significantly improved cellular uptake, which are then converted to JY-3-094 by intracellular esterases [1]. Thus, JY-3-094 is the optimal compound for studies focused on designing, testing, and validating novel c-Myc inhibitor prodrugs where intracellular generation of the active parent drug is a key readout.

Validated Application: Investigating the Structure-Activity Relationship of 10074-G5 Analogs

JY-3-094 serves as a critical data point within the broader structure-activity relationship (SAR) landscape of 10074-G5 analogs. Its improved in vitro potency (5-fold) but poor cellular efficacy compared to other analogs provides a clear scientific lesson [1]. Researchers can use JY-3-094 as a reference compound when exploring modifications that aim to balance target engagement with physicochemical properties like cell permeability and solubility. The extensive characterization data available for JY-3-094 makes it a benchmark for evaluating the performance of novel, in-house analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JY-3-094

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.